2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a thiadiazine ring, a chlorobenzyl group, and an ethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting a suitable amine with sulfur dioxide and a chlorinating agent under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiadiazine ring.
Attachment of the Ethoxyphenylacetamide Moiety: This step involves the acylation of the thiadiazine derivative with 4-ethoxyphenylacetic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Batch Processing: Using large-scale reactors to carry out each step sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazine ring, potentially converting it to a simpler amine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced thiadiazine derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.
Material Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Biochemical Research: Used as a probe to study biochemical pathways and interactions at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiadiazine ring could mimic natural substrates or inhibitors, while the chlorobenzyl and ethoxyphenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide may confer unique properties such as increased lipophilicity, which can affect its solubility, bioavailability, and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-10-8-18(9-11-19)22-20(25)15-24-13-3-12-23(29(24,26)27)14-16-4-6-17(21)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMCMRRNSEFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.